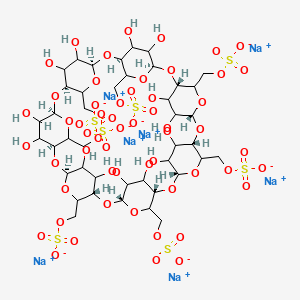
Naphthalene-13C6
Vue d'ensemble
Description
Naphthalene-13C6 is a variant of naphthalene where six of the carbon atoms are the isotope carbon-13 . It is used in scientific research, particularly in the field of chemistry .
Synthesis Analysis
Naphthalene derivatives have been synthesized using a “building-blocks approach” connected through α-bond, double bond, and triple bond . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .Molecular Structure Analysis
Naphthalene is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings . In the case of this compound, six of the carbon atoms in the structure are the isotope carbon-13 .Chemical Reactions Analysis
Naphthalene and its derivatives are more reactive than benzene in both substitution and addition reactions .Physical And Chemical Properties Analysis
Naphthalene is a white crystalline solid that sublimes slowly at room temperature . The molecule is planar, with the carbons forming a sort of ‘plate’ with hydrogens connected . The bond length at the double bond position is around 1.36 Angstrom, and the bond length at the single bond position is around 1.40 angstrom .Applications De Recherche Scientifique
NMR and Molecular Symmetry Studies : Solid-state NMR using Naphthalene-13C6 can reveal detailed information about molecular symmetry in crystalline structures, surpassing the limits of diffraction methods (Facelli & Grant, 1993).
Biodegradation of Environmental Pollutants : this compound has been used to trace the flow of pollutant carbon in microbial communities, leading to the discovery of bacteria responsible for in situ biodegradation of environmental pollutants like naphthalene (Jeon et al., 2003).
Isotopic Abundance in Chemical and Pharmaceutical Industries : The isotopic abundance ratio of 13C/12C in Naphthalene and its derivatives has significant implications in the chemical and pharmaceutical industries. Biofield energy treatments have been shown to alter these ratios, suggesting potential applications in material sciences (Trivedi et al., 2015).
Synthesis of Isotopically Labeled Derivatives : this compound is used in the synthesis of isotopically labeled derivatives, such as octachloronaphthalene and hexachloronaphthalenes, for various analytical and research applications (Auger et al., 1993).
Anaerobic Degradation Studies : Studies on anaerobic degradation of naphthalene using sulfate-reducing cultures have identified various metabolites, providing insights into the biodegradation pathways of polycyclic aromatic hydrocarbons (Meckenstock et al., 2000).
Toxicological Studies : Research has been conducted on the toxicological effects of Naphthalene and its derivatives, providing valuable data for environmental health and safety assessments (Pájaro-Castro et al., 2017).
NMR Studies of Complexes : this compound is also used in NMR studies to understand the properties of naphthalene complexes, which has implications in organic chemistry and materials science (Desobry & Kundig, 1981).
Investigation of Bioreactor Treatment for Contaminated Soil : Stable isotope probing with this compound helps in assessing the degradation of aromatic hydrocarbons in bioreactors treating contaminated soil, contributing to environmental remediation research (Singleton et al., 2005).
Mécanisme D'action
Target of Action
Naphthalene-13C6 is a stable isotope-labeled form of naphthalene . It is primarily used as a tracer in drug development processes
Mode of Action
It is known that stable isotopes of elements like hydrogen and carbon, including this compound, have been incorporated into drug molecules, mainly as tracers for quantitation during the drug development process .
Biochemical Pathways
Naphthalene and its derivatives are known to be involved in the anaerobic degradation of polycyclic aromatic hydrocarbons (pahs), which is an important mechanism for in situ remediation of contaminated sediments .
Pharmacokinetics
It is known that the incorporation of stable isotopes, such as deuterium, into drug molecules can potentially affect their pharmacokinetic and metabolic profiles .
Action Environment
It is known that naphthalene and its derivatives are used in various environments, including as a fragrance in non-food use pesticide products .
Safety and Hazards
Orientations Futures
Naphthalene and its derivatives continue to be a subject of research. For example, the U.S. Environmental Protection Agency (EPA) has released a protocol for the Naphthalene IRIS Assessment for public comment . Another study explores the transformation pathways between low-energy naphthalene isomers .
Analyse Biochimique
Biochemical Properties
Naphthalene-13C6 interacts with various enzymes and proteins in biochemical reactions. For instance, naphthalene has been shown to interact with enzymes like cholinesterase (ChE), lactate dehydrogenase (LDH), catalase (CAT), glutathione peroxidase (GPx), and glutathione (GSH) in the gill tissue of the freshwater fish Anabas testudineus .
Cellular Effects
This compound can have significant effects on various types of cells and cellular processes. For example, exposure to naphthalene has been shown to cause changes in the architecture of gill tissue in the freshwater fish Anabas testudineus, including constant loss of gill structure and secondary lamellar fusion .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules and changes in gene expression. For instance, in the atmospheric oxidation of naphthalene initiated by the OH radical, the first step is dominated by OH addition to the C1-position of naphthalene, forming a radical .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, in a study on the gills of Anabas testudineus, significant variations in the activities of ChE, LDH, LPx, CAT, Gpx, and GSH were observed in response to various concentrations of naphthalene .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, in a study on the gills of Anabas testudineus, significant variations in the activities of ChE, LDH, LPx, CAT, Gpx, and GSH were observed in response to various concentrations of naphthalene .
Metabolic Pathways
This compound is involved in various metabolic pathways. For instance, in the degradation of naphthalene by certain bacterial species, the metabolic pathway starts with the hydrolysis of the ester bond by carbaryl hydrolase (CH) to form 1-naphthol .
Propriétés
IUPAC Name |
naphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8/c1-2-6-10-8-4-3-7-9(10)5-1/h1-8H/i1+1,2+1,5+1,6+1,9+1,10+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFWIBTONFRDIAS-TUSAXXEXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=CC=CC2=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C[13C]2=[13CH][13CH]=[13CH][13CH]=[13C]2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70676054 | |
| Record name | (1,2,3,4,4a,8a-~13~C_6_)Naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70676054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
287399-34-2, 287399-39-7 | |
| Record name | (1,2,3,4,4a,8a-~13~C_6_)Naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70676054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 287399-39-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 287399-34-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[1-(3'-Benzyloxyphenyl)ethyl]-N,N-dimethylamine](/img/structure/B564498.png)

![N-[1-(3'-Benzyloxyphenyl)ethyl]-N-methylamine](/img/structure/B564503.png)
![N-[1-(3'-Benzyloxyphenyl)ethyl]-N-(methyl-d3)amine](/img/structure/B564504.png)





![(3S,4R,5S,6S,8S,9R,10S,13R,14S,15S,16R,17R)-17-[(2R)-5-[[(2R,3R,4S,5S)-4-hydroxy-3-[(2S,3R,4S,5R)-4-hydroxy-3,5-dimethoxyoxan-2-yl]oxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-methylheptan-2-yl]-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,4,6,8,15,16-hexol](/img/structure/B564516.png)


